molecular formula C14H24N2O4 B14552108 N,N'-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) CAS No. 61797-38-4

N,N'-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide)

Cat. No.: B14552108
CAS No.: 61797-38-4
M. Wt: 284.35 g/mol
InChI Key: DYTLVJHCPFDSGG-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) is a chemical compound characterized by its unique structure, which includes two N-methyl-4-oxopentanamide groups linked by an ethane-1,2-diyl bridge

Properties

CAS No.

61797-38-4

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(4-oxopentanoyl)amino]ethyl]-4-oxopentanamide

InChI

InChI=1S/C14H24N2O4/c1-11(17)5-7-13(19)15(3)9-10-16(4)14(20)8-6-12(2)18/h5-10H2,1-4H3

InChI Key

DYTLVJHCPFDSGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)N(C)CCN(C)C(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) typically involves the reaction of ethane-1,2-diamine with N-methyl-4-oxopentanoic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amide groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties

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